molecular formula C16H14BrF2N3 B10968651 3-Bromo-7-(difluoromethyl)-5-(4-ethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine

3-Bromo-7-(difluoromethyl)-5-(4-ethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B10968651
M. Wt: 366.20 g/mol
InChI Key: ZJTMZECPQYOXBM-UHFFFAOYSA-N
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Description

3-Bromo-7-(difluoromethyl)-5-(4-ethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a synthetic organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom, a difluoromethyl group, and an ethylphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-(difluoromethyl)-5-(4-ethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylbenzaldehyde, 3-bromo-2-methylpyrazole, and difluoromethylating agents.

    Formation of Intermediate: The initial step involves the condensation of 4-ethylbenzaldehyde with 3-bromo-2-methylpyrazole under acidic or basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of Difluoromethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially modifying its biological activity.

    Coupling Reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while coupling reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 3-Bromo-7-(difluoromethyl)-5-(4-ethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 3-Bromo-7-(difluoromethyl)-5-(4-ethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Bromo-7-(difluoromethyl)-5-(4-ethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the difluoromethyl group, in particular, can enhance its metabolic stability and binding affinity to biological targets, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C16H14BrF2N3

Molecular Weight

366.20 g/mol

IUPAC Name

3-bromo-7-(difluoromethyl)-5-(4-ethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H14BrF2N3/c1-3-10-4-6-11(7-5-10)12-8-13(15(18)19)22-16(20-12)14(17)9(2)21-22/h4-8,15H,3H2,1-2H3

InChI Key

ZJTMZECPQYOXBM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)F)C)Br

Origin of Product

United States

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